4-iodo-N-[(2Z)-3-methyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
N-(4-IODOPHENYL)-N-[3-METHYL-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]AMINE is a complex organic compound with a unique structure that includes an iodophenyl group, a pyrrolidinylsulfonylphenyl group, and a thiazolylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IODOPHENYL)-N-[3-METHYL-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrrolidinylsulfonylphenyl group, and finally, the iodophenyl group is added. Common reagents used in these reactions include thionyl chloride, iodine, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-IODOPHENYL)-N-[3-METHYL-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with reagents like sodium azide or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-IODOPHENYL)-N-[3-METHYL-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of N-(4-IODOPHENYL)-N-[3-METHYL-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and sulfonylphenyl compounds. Examples include:
Thiazole derivatives: Compounds with a thiazole ring structure, such as thiazole orange and thiazole blue.
Sulfonylphenyl compounds: Compounds with a sulfonylphenyl group, such as sulfonylureas and sulfonamides.
Uniqueness
N-(4-IODOPHENYL)-N-[3-METHYL-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]AMINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the iodophenyl group enhances its reactivity in substitution reactions, while the thiazole and sulfonylphenyl groups contribute to its potential biological activities.
Properties
Molecular Formula |
C20H20IN3O2S2 |
---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
N-(4-iodophenyl)-3-methyl-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H20IN3O2S2/c1-23-19(14-27-20(23)22-17-8-6-16(21)7-9-17)15-4-10-18(11-5-15)28(25,26)24-12-2-3-13-24/h4-11,14H,2-3,12-13H2,1H3 |
InChI Key |
KFYOESMGKDLIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CSC1=NC2=CC=C(C=C2)I)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
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